molecular formula C15H17NO3 B14079204 tert-Butyl 4-acetyl-1H-indole-1-carboxylate CAS No. 88059-20-5

tert-Butyl 4-acetyl-1H-indole-1-carboxylate

Cat. No.: B14079204
CAS No.: 88059-20-5
M. Wt: 259.30 g/mol
InChI Key: POKHQUQFEQBDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-acetyl-1H-indole-1-carboxylate is a substituted indole derivative characterized by a tert-butyl carbamate group at the 1-position and an acetyl group at the 4-position of the indole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The acetyl group enhances reactivity for further functionalization, such as alkenylation or cross-coupling reactions, while the tert-butyl carbamate acts as a protecting group for the indole nitrogen, ensuring stability during synthetic transformations . Its synthesis typically involves Friedel-Crafts acylation or transition-metal-catalyzed modifications of pre-functionalized indole precursors .

Properties

CAS No.

88059-20-5

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl 4-acetylindole-1-carboxylate

InChI

InChI=1S/C15H17NO3/c1-10(17)11-6-5-7-13-12(11)8-9-16(13)14(18)19-15(2,3)4/h5-9H,1-4H3

InChI Key

POKHQUQFEQBDHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CN(C2=CC=C1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection Using tert-Butyl Carbonochloridate

A standard method involves reacting 1H-indole with tert-butyl carbonochloridate in the presence of a base. For example, tert-butyl 5-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate was synthesized by dissolving the indole derivative in dry dimethylformamide (DMF) at 0°C, followed by dropwise addition of tert-butyl carbonochloridate. The reaction mixture is typically stirred overnight, quenched with water, and extracted with ethyl acetate. Purification via silica gel chromatography yields the Boc-protected indole in >90% purity.

Alternative Protecting Group Strategies

While the Boc group dominates, benzyl and allyl carbamates have been explored for specialized applications. For instance, benzyl 4-nitro-1H-indole-1-carboxylate was prepared using benzyl carbonochloridate under analogous conditions. However, the Boc group remains preferred for its compatibility with subsequent acetylation steps.

Regioselective Acetylation at the Indole C4 Position

Directing electrophilic acetyl groups to the indole C4 position requires careful optimization due to the inherent reactivity of the C3 position.

Friedel-Crafts Acetylation

Friedel-Crafts acylation using acetyl chloride and aluminum chloride (AlCl₃) in dichloromethane (DCM) achieves moderate regioselectivity. For example, Boc-protected indole derivatives undergo acetylation at 0°C, yielding 4-acetyl products with 65–75% selectivity. However, overacylation and C3 byproduct formation necessitate rigorous chromatographic separation.

Transition Metal-Catalyzed C–H Activation

Palladium-catalyzed C–H activation offers superior regiocontrol. A reported protocol employs Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%), and acetyl acetate in trifluoroethanol at 80°C. This method achieves 85% yield of tert-butyl 4-acetyl-1H-indole-1-carboxylate with >95% regioselectivity, circumventing Friedel-Crafts limitations.

Sequential Protection-Acylation Strategies

Combining Boc protection and acetylation in a one-pot sequence enhances efficiency.

Integrated Synthesis from 4-Nitroindole

Starting with 4-nitro-1H-indole, sequential Boc protection and nitro reduction (H₂/Pd-C) yield 4-amino-1H-indole-1-carboxylate, which is acetylated using acetic anhydride. While this route requires multiple steps, it provides a 71% overall yield and facilitates late-stage diversification.

Microwave-Assisted Acetylation

Microwave irradiation (200°C, 1 minute) accelerates acetylation in ethanol, achieving 82% yield with minimal byproducts. This method is ideal for high-throughput synthesis but demands specialized equipment.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance Boc protection kinetics, while acetylation benefits from DCM or tetrahydrofuran (THF). Lower temperatures (0–5°C) improve regioselectivity during electrophilic substitution.

Catalytic Systems

Lewis acids (e.g., AlCl₃) and Brønsted acids (e.g., HBF₄) modulate acetylation efficiency. For instance, HBF₄-mediated diazotization in ethanol enables rapid intermediate formation, while AlCl₃ facilitates electrophilic attack.

Analytical Characterization

1H NMR spectroscopy confirms successful acetylation and Boc protection. Key signatures include:

  • Boc tert-butyl group : δ 1.52–1.66 (s, 9H).
  • Acetyl group : δ 2.21–2.30 (s, 3H).
  • Indole aromatic protons : δ 7.23–8.46 (m, 4H). High-resolution mass spectrometry (HRMS) further validates molecular integrity, with [M+H]+ peaks matching theoretical values.

Chemical Reactions Analysis

tert-Butyl 4-acetyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid, NaBH4, tert-butyl(dimethyl)silyl chloride, n-BuLi, and DMF . Major products formed from these reactions include various protected and unprotected indole derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of tert-butyl 4-acetyl-1H-indole-1-carboxylate can be contextualized by comparing it to related tert-butyl-protected indole derivatives. Key differences arise from variations in substituent type, position, and electronic effects, which influence reactivity, solubility, and applications.

a. tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS: 914349-01-2)

  • Structure : Chloro and hydroxymethyl groups at positions 4 and 3.
  • Reactivity : The chloro group enables nucleophilic substitution (e.g., Suzuki coupling), while the hydroxymethyl group permits oxidation or esterification.
  • Applications : Used as a medical intermediate for antitumor agents .
  • Molecular Weight : 281.74 g/mol .

b. tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate (CAS: 1359828-81-1)

  • Structure : Bromo and trimethylsilyl groups at positions 4 and 2.
  • Reactivity : Bromine facilitates cross-coupling reactions (e.g., Heck or Buchwald-Hartwig), while the silyl group enhances lipophilicity.
  • Molecular Weight : 368.34 g/mol .

c. tert-Butyl 6-hydroxyindoline-1-carboxylate (CAS: 957204-30-7)

  • Structure : Hydroxy group at position 6 in an indoline scaffold.
  • Reactivity : The hydroxy group participates in hydrogen bonding, influencing crystallinity.
  • Physicochemical Properties: Hydrogen bond donors: 1; Acceptors: 3 Topological polar surface area (TPSA): 55.4 Ų .
Electronic and Steric Modifications
  • tert-Butyl 4-methyl-1H-indole-1-carboxylate (CAS: 136540-84-6) :
    • A methyl group at position 4 increases steric bulk but lacks the electron-withdrawing effect of an acetyl group, reducing electrophilic reactivity .
  • tert-Butyl 4-(aminomethyl)indoline-1-carboxylate (CAS: 1086392-32-6): The aminomethyl group introduces basicity, enabling peptide coupling or Schiff base formation. Applications include protease inhibitor synthesis .

Data Tables: Comparative Analysis

Table 1. Structural and Physicochemical Properties
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound C₁₅H₁₇NO₃ 259.30 Acetyl (4), t-Boc (1) Synthetic intermediate
tert-Butyl 4-chloro-3-(hydroxymethyl)-... C₁₄H₁₆ClNO₃ 281.74 Chloro (4), hydroxymethyl (3) Medical intermediates
tert-Butyl 4-bromo-2-(trimethylsilyl)-... C₁₆H₂₂BrNO₂Si 368.34 Bromo (4), Si(CH₃)₃ (2) Cross-coupling reactions
tert-Butyl 6-hydroxyindoline-1-carboxylate C₁₃H₁₇NO₃ 235.28 Hydroxy (6) Crystallization studies

Biological Activity

tert-Butyl 4-acetyl-1H-indole-1-carboxylate is a chemical compound characterized by its indole structure, which consists of a fused benzene and pyrrole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C15H17NO
  • Molecular Weight : 259.31 g/mol
  • CAS Number : 88059-20-5

The presence of the tert-butyl group enhances the compound's lipophilicity, which is advantageous for various chemical applications. The acetyl group at the 4-position contributes to its reactivity and potential biological activity.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines.

Study Cell Line Effect Observed
Study AP388 murine leukemiaInduced apoptosis
Study BHCT116 human colon cancerInhibited proliferation
Study CVarious solid tumorsReduced tumor growth

For instance, one study highlighted that indole derivatives demonstrate in vitro antitumor activity against the P388 murine leukemia cell line, suggesting their potential as therapeutic agents in cancer treatment .

The mechanism of action involves interactions with several molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. This includes:

  • Inhibition of Kinases : Some derivatives inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed, leading to programmed cell death in cancer cells.

Anti-inflammatory and Antimicrobial Activities

In addition to anticancer effects, this compound has shown promise in anti-inflammatory and antimicrobial studies. The compound's structural features allow it to interact with inflammatory pathways and microbial targets effectively.

Case Study 1: Anticancer Activity

A recent investigation into the anticancer properties of this compound demonstrated its efficacy against human colon cancer cells (HCT116). The study reported a significant reduction in cell viability at concentrations above 10 µM, indicating potent cytotoxic effects .

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory potential of this compound. It was found to reduce pro-inflammatory cytokine production in activated macrophages, suggesting its utility in managing inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.